molecular formula C12H22N2O2 B13336611 tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B13336611
M. Wt: 226.32 g/mol
InChI Key: YHYFNPIWBSVXMP-SECBINFHSA-N
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Description

tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro ring system. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent for neurological and psychiatric disorders.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-9-7-13-12(5-6-12)8-14(9)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

YHYFNPIWBSVXMP-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CNC2(CC2)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CNC2(CC2)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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